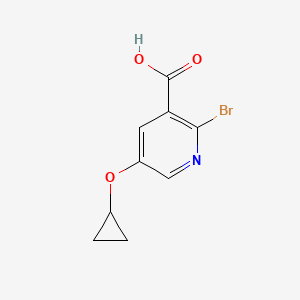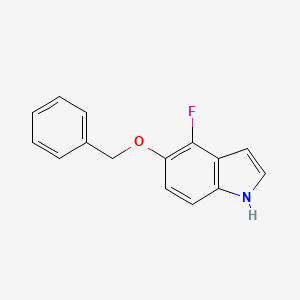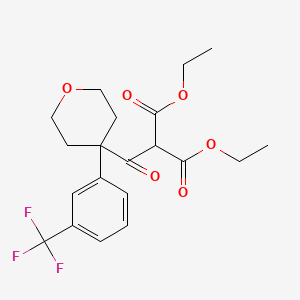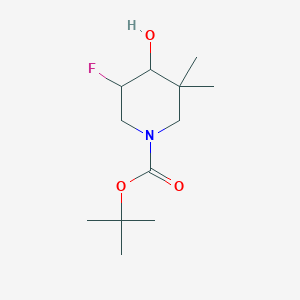
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid is a chemical compound that features a trifluoromethyl group and a methoxycarbonyl group attached to an isonicotinic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetic anhydride as a trifluoromethylating agent, which reacts with the isonicotinic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Aplicaciones Científicas De Investigación
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Medicine: Research into the compound’s pharmacological properties may lead to the discovery of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxycarbonyl group can influence its reactivity and binding affinity . These properties enable the compound to modulate biological processes and exhibit desired effects in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar in structure but lacks the methoxycarbonyl group.
6-(Trifluoromethyl)isonicotinic acid: Similar but without the methoxycarbonyl group.
2-(Methoxycarbonyl)isonicotinic acid: Similar but without the trifluoromethyl group.
Uniqueness
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the trifluoromethyl and methoxycarbonyl groups on the isonicotinic acid backbone. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it valuable for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H6F3NO4 |
|---|---|
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
2-methoxycarbonyl-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(16)5-2-4(7(14)15)3-6(13-5)9(10,11)12/h2-3H,1H3,(H,14,15) |
Clave InChI |
ALNBVFCCONBEOV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)

![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)


![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)




